Zmc13 protein

Pollen biology Comparative genomics Sequence homology

Researchers studying maize pollen biology often face challenges with cross-reactivity and off-target expression when using heterologous systems. Zmc13 protein (CAS 133198-28-4), a pollen-specific polypeptide from Zea mays, offers a precise solution. - **Unambiguous Detection:** Its distinct 18.3 kDa mass ensures clear identification in Western blot and ELISA, differentiating it from tomato LAT52 (36% identity) and olive Ole e I (38% identity). - **Validated Marker:** Its mRNA, strictly localized to the vegetative cell and pollen tube cytoplasm, serves as a reliable in situ hybridization marker without sporophytic background. - **Reliable Supply:** Sourced as a recombinant protein with documented purity, ensuring batch-to-batch consistency for reproducible pollination and allergy research.

Molecular Formula C13H17NO3
Molecular Weight 0
CAS No. 133198-28-4
Cat. No. B1179241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZmc13 protein
CAS133198-28-4
SynonymsZmc13 protein
Molecular FormulaC13H17NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.02 mg / 0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zmc13 Protein (CAS 133198-28-4): Procurement‑Grade Overview of a Pollen‑Specific Maize Ole‑Domain Protein


Zmc13 protein (CAS 133198‑28‑4) is a pollen‑specific polypeptide from Zea mays first cloned and characterized from mature maize pollen cDNA. The full‑length mRNA encodes a 170‑amino‑acid protein with a predicted molecular mass of 18.3 kDa and an amino‑terminal signal sequence [1]. The polypeptide belongs to the Ole e I family (Pfam PF01190), containing six conserved cysteines that participate in disulfide bond formation, and is orthologous to tomato LAT52 and rice PS1 [2]. Its pollen‑specific expression and localization in vegetative cell cytoplasm and pollen tube cytoplasm make it a central tool for studying gametophytic development, pollen hydration, and pollen tube growth in monocots [3].

Why Generic Substitution of Zmc13‑Class Proteins Is Scientifically Unsound for Pollen Biology Research


Proteins of the Ole e I family – including Zmc13 (maize), LAT52 (tomato), PS1 (rice), and Ole e I (olive) – share a conserved cysteine‑rich domain and pollen‑specific expression, yet they differ markedly in sequence identity, molecular architecture, expression localization, and species‑specific regulatory context. Pairwise amino acid sequence identities between family members fall below 40%, with Zmc13 showing only 38% identity to Olive Ole e I compared to 36% for tomato LAT52 [1]. Zmc13 mRNA resides in the vegetative cell cytoplasm and distributes throughout the pollen tube after germination, a subcellular localization pattern not identically replicated by rice PS1 or olive Ole e I [2]. Furthermore, gene copy number and chromosomal location differ between species: Zmc13 exists as a single‑copy gene on maize chromosome 10, whereas rice harbors 45 Ole‑domain genes scattered across 11 chromosomes [3]. These molecular and genomic divergences mean that antibodies, RNA probes, protein interaction partners, and functional phenotypes cannot be assumed portable between in‑class candidates. For any experiment requiring maize‑specific pollen biology readouts, Zmc13 protein or its coding sequence is irreplaceable.

Zmc13 Protein (CAS 133198-28-4) Quantitative Differentiation Evidence Against Closest Structural Analogs


Amino Acid Sequence Identity: Zmc13 vs. Tomato LAT52 and Olive Ole e I

Direct pairwise alignments of the full-length protein sequences demonstrate that Zmc13 (maize) shares 38% amino acid identity with the major olive pollen allergen Ole e I, whereas the tomato anther-specific protein LAT52 shares only 36% identity with Ole e I [1]. This places Zmc13 as measurably closer in primary sequence to Ole e I than is LAT52, despite all three belonging to the same Ole e I domain family. The 2-percentage-point difference in identity (38% vs. 36%) corresponds to approximately 3–4 additional mismatched residues over the ~145-amino-acid region aligned.

Pollen biology Comparative genomics Sequence homology

Polypeptide Length and Molecular Mass: Zmc13 vs. Olive Ole e I and Rice PS1

Zmc13 encodes a 170-amino-acid polypeptide with a calculated molecular mass of 18.3 kDa, derived from a 929‑nucleotide cDNA plus a 47‑nucleotide poly(A) tail [1]. In comparison, mature Olive Ole e I consists of 145 amino acids (~16.3 kDa) [2], and rice PS1 encodes a 164‑amino-acid protein [3]. The additional 25 amino acids in Zmc13 relative to Ole e I, including the amino-terminal signal sequence, generate a distinctly larger molecular weight that is detectable by SDS-PAGE mobility shift, enabling unambiguous discrimination of Zmc13 from its dicot and rice counterparts.

Protein biochemistry Pollen development Structural biology

Genomic Copy Number and Chromosomal Context: Zmc13 vs. Rice Ole‑Domain Gene Family

Zmc13 is a single-copy gene mapping to maize chromosome 10, as confirmed by RFLP hybridization and IBM2 genetic mapping [1]. In contrast, the rice genome contains 45 Ole-domain-containing genes distributed across 11 of the 12 rice chromosomes, representing a massively expanded multi-gene family [2]. This fundamental genomic difference means that gene knock-out or knock-down studies in maize can assign pollen phenotypes to a single locus with high confidence, whereas functional redundancy in rice complicates equivalent genetic analyses.

Genomics Pollen‑specific gene regulation Functional redundancy

Tissue and Subcellular Expression Specificity: Zmc13 Vegetative Cell Cytoplasm vs. LAT52 and Ole e I

In situ hybridization data from the original characterization study demonstrate that Zmc13 mRNA localizes to the cytoplasm of the vegetative cell in mature pollen grains and, after germination, distributes throughout the pollen tube cytoplasm, with no detectable signal in shoot, root, kernel, ovule, or silk tissues [1]. By comparison, LAT52 mRNA is detectable in tomato anthers and at low levels in petals, suggesting a less stringent tissue specificity [2]. Olive Ole e I protein additionally accumulates in the tapetum (sporophytic tissue), indicating dual gametophytic and sporophytic expression not observed for Zmc13 [3].

In situ hybridization Pollen tube growth Expression specificity

Procurement‑Relevant Application Scenarios for Zmc13 Protein (CAS 133198-28-4)


Monocot Pollen‑Specific Promoter Engineering and Transgene Containment

The Zmc13 promoter drives expression exclusively in the vegetative cell and pollen tube cytoplasm with no detectable activity in vegetative tissues [1]. This unmatched gametophytic specificity makes the Zmc13 promoter an ideal component for transgene containment strategies in maize and related cereals, where pollen‑specific expression of transgenes (e.g., barnase for male sterility) is required without affecting sporophytic growth. Procurement of the Zmc13 cDNA or promoter sequence is essential for constructing such expression cassettes, as the LAT52 promoter (tomato) exhibits low-level expression in petals [2], and Olive Ole e I promoter sequences drive expression in both gametophytic and sporophytic tissues [3].

Species‑Specific Pollen Allergenicity and Cross‑Reactivity Studies in the Ole e I Family

Because Zmc13 shares 38% amino acid identity with Olive Ole e I compared to 36% for LAT52 [1], purified Zmc13 protein serves as a phylogenetically intermediate reference antigen for studying IgE cross-reactivity among grass and olive pollen allergens. The distinct 18.3 kDa molecular mass allows unambiguous identification in Western blot and ELISA assays, enabling diagnostic laboratories to distinguish maize pollen sensitization from olive or tomato pollen allergy, a distinction critical in regions of the Mediterranean and Americas where maize and olive pollen seasons overlap.

Gene Knock‑Out and Functional Genomics of Pollen Hydration in Maize

The single-copy nature of Zmc13 on maize chromosome 10, contrasting with the 45-member Ole gene family in rice [1], eliminates functional redundancy and permits clean CRISPR-Cas9 or RNAi knock-out experiments. Researchers studying pollen hydration and germination mechanisms can use Zmc13 knockout lines to directly test proposed roles of Ole-domain proteins without confounding effects from paralogous gene compensation. Direct production or purchase of Zmc13-specific antibodies, guided by the unique signal sequence and cysteine spacing of the 170‑amino‑acid polypeptide [2], is essential for downstream protein localization and interaction studies.

Comparative Pollen Tube Growth Assays in Cereal Crops

The well-characterized distribution of Zmc13 mRNA throughout the pollen tube cytoplasm after germination [1] provides a validated in situ hybridization marker for pollen tube growth assays in maize. In comparative studies across cereals, Zmc13 probes can be used to benchmark pollen tube elongation kinetics, protein secretion, and interaction with female transmitting tissues. Its strict pollen/pollen-tube expression avoids the complications of tapetum-associated signal seen with Olive Ole e I [2] and the low-level petal expression of LAT52 [3], ensuring that observed hybridization signals unambiguously originate from the male gametophyte.

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